molecular formula C6H6F3N3O B10909552 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10909552
M. Wt: 193.13 g/mol
InChI Key: UJIFLJWNKIHFRK-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide is an organic compound that features a trifluoroethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2,2,2-trifluoroethylamine with pyrazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways .

Comparison with Similar Compounds

  • 2-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide
  • 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide
  • 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxamide

Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for drug discovery and material science .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)3-12-2-1-4(11-12)5(10)13/h1-2H,3H2,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIFLJWNKIHFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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